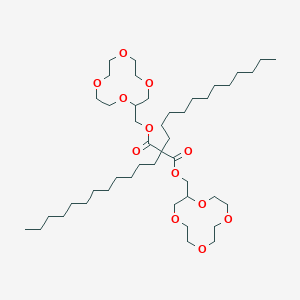
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one, also known as SKF 38393, is a chemical compound that has been widely used in scientific research for its ability to selectively activate dopamine D1 receptors. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in studying the mechanisms of action of dopamine and related neurotransmitters.
Mecanismo De Acción
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 acts as a partial agonist of dopamine D1 receptors, selectively activating these receptors and leading to an increase in cAMP levels. This increase in cAMP levels activates downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are mediated through the activation of downstream signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in lab experiments is its ability to selectively activate dopamine D1 receptors, allowing for the specific study of these receptors and related neurotransmitters. However, one limitation of using 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 is that it may have off-target effects on other receptors or signaling pathways, leading to potential confounding effects in experiments.
Direcciones Futuras
Future research on 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 could focus on elucidating the specific downstream signaling pathways activated by this compound and their role in mediating its biochemical and physiological effects. Additionally, further studies could investigate the potential therapeutic applications of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 involves the condensation of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in high purity.
Aplicaciones Científicas De Investigación
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 has been extensively used in scientific research to study the mechanisms of action of dopamine D1 receptors and related neurotransmitters. This compound has been found to selectively activate dopamine D1 receptors, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of downstream signaling pathways.
Propiedades
Número CAS |
186135-56-8 |
|---|---|
Nombre del producto |
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-ethoxy-1,5-dihydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-10-7-9-5-3-4-6-11(9)13-12(14)8-10/h3-6,8H,2,7H2,1H3,(H,13,14) |
Clave InChI |
FMQNKWCWDJHOCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NC2=CC=CC=C2C1 |
SMILES canónico |
CCOC1=CC(=O)NC2=CC=CC=C2C1 |
Sinónimos |
2H-1-Benzazepin-2-one,4-ethoxy-1,5-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)







![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)